

# A Comparative Guide to Lewis X Expression in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The carbohydrate antigen Lewis X (LeX), also known as CD15 or SSEA-1, is a crucial molecule involved in various physiological and pathological processes. Its expression is tightly regulated and alterations in its presentation on the cell surface are associated with several diseases, most notably cancer and inflammatory conditions. This guide provides an objective comparison of Lewis X expression in healthy versus diseased tissues, supported by experimental data, detailed methodologies, and visual representations of the key pathways involved.

## **Quantitative Comparison of Lewis X Expression**

The expression of Lewis X is significantly altered in diseased states compared to healthy tissues. Below is a summary of quantitative data from immunohistochemical (IHC) and flow cytometric analyses.

## Table 1: Immunohistochemical Analysis of Lewis X Expression in Colorectal Cancer



| Tissue Type              | Number of Cases                                                                                                                        | Lewis X Expression Characteristics                                                                       | Reference |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| Normal Colonic<br>Mucosa | 23                                                                                                                                     | Predominantly expresses sialyl 6- sulfo Lewis X; conventional Lewis X expression is significantly lower. | [1]       |
| Not specified            | Monoclonal antibodies against short-chain, monofucosylated Lewis X do not effectively distinguish between normal and malignant tissue. | [2]                                                                                                      |           |
| 35                       | Shows an apical staining pattern, primarily at the plasma membrane.                                                                    | [3]                                                                                                      |           |
| Colorectal Carcinoma     | 23                                                                                                                                     | Preferential expression of conventional sialyl Lewis X over sialyl 6- sulfo Lewis X (P = 0.007).         | [1]       |



| 132           | Positive sLeX expression correlates with depth of tumor invasion (P = 0.0026), lymph node metastasis (P = 0.0002), and lymphatic invasion (P = 0.003). | [4] |
|---------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Not specified | Accumulates sialylated forms of difucosylated Lewis X, which are not found in normal colonic mucosa.                                                   | [2] |
| Not specified | Over 100 O-linked glycans carrying the terminal (sialyl-)Lewis X/A antigen are detected in cancerous regions and are absent in normal mucosa.          | [5] |

Table 2: Flow Cytometric Analysis of Sialyl-Lewis X Expression on Leukocytes in Healthy vs. Inflammatory Conditions



| Cell Type                                  | Condition                                            | Percentage of<br>sLeX-Positive<br>Cells                                        | Key Findings                                                                                              | Reference |
|--------------------------------------------|------------------------------------------------------|--------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Polymorphonucle<br>ar Leukocytes<br>(PMNs) | Healthy<br>Peripheral Blood                          | Nearly all                                                                     | Abundant cell surface expression.                                                                         | [6][7]    |
| Monocytes                                  | Healthy<br>Peripheral Blood                          | Nearly all                                                                     | Abundant cell surface expression.                                                                         | [6][7]    |
| Healthy<br>Peripheral Blood                | ~8% (high-<br>expressing<br>subpopulation)           | A subpopulation with higher scatter parameters shows stronger sLeX expression. | [8]                                                                                                       |           |
| Natural Killer<br>(NK) Cells               | Healthy<br>Peripheral Blood                          | Up to 40%                                                                      | Low levels of expression.                                                                                 | [6][7]    |
| T Cells                                    | Healthy<br>Peripheral Blood                          | Approximately 10%                                                              | [6][7]                                                                                                    |           |
| Monocytes                                  | After<br>Lipopolysacchari<br>de (LPS)<br>Stimulation | Increased percentage of high-expressing subpopulation                          | LPS stimulation induces an increase in the size of the highly reactive, sLeX-high monocyte subpopulation. | [8]       |

## **Signaling Pathways and Experimental Workflows**

The functional consequences of altered Lewis X expression are often mediated through specific signaling pathways. The following diagrams illustrate a key signaling pathway and a typical experimental workflow for analyzing Lewis X expression.





Lewis X-Mediated Cancer Cell Extravasation





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased expression of sialyl Lewisx antigen correlates with poor survival in patients with colorectal carcinoma: clinicopathological and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneity in Lewis-X and sialyl-Lewis-X antigen expression on monocytes in whole blood: relation to stimulus-induced oxidative burst PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Lewis X Expression in Healthy and Diseased Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586479#comparing-lewis-x-expression-in-healthy-vs-diseased-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com